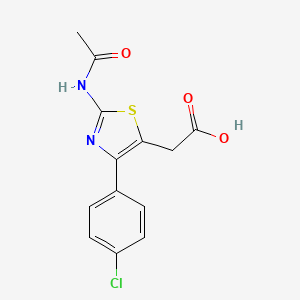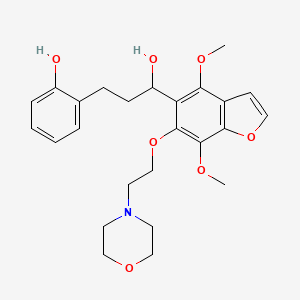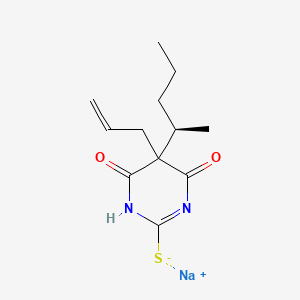
R(+)-Thioamylal sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(+)-Thioamylal sodium is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt derivative of thioamylal, which is a thiobarbiturate. Thiobarbiturates are a class of compounds that have been extensively studied for their pharmacological effects, particularly as anesthetics and sedatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Thioamylal sodium typically involves the reaction of thioamylal with sodium hydroxide. The process begins with the preparation of thioamylal, which is synthesized through the condensation of thiourea with an appropriate aldehyde or ketone under acidic conditions. The resulting thioamylal is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods may also involve continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
R(+)-Thioamylal sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of strong nucleophiles like halides or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioamylal derivatives.
Wissenschaftliche Forschungsanwendungen
R(+)-Thioamylal sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiobarbiturates.
Biology: Studied for its effects on cellular processes and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential as an anesthetic and sedative, as well as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of R(+)-Thioamylal sodium involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopental sodium: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital sodium: A barbiturate used for its sedative and hypnotic effects.
Phenobarbital sodium: A barbiturate with anticonvulsant properties.
Uniqueness
R(+)-Thioamylal sodium is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to other thiobarbiturates. Its R(+) enantiomer may exhibit distinct interactions with biological targets, leading to variations in efficacy and safety.
Eigenschaften
CAS-Nummer |
51165-40-3 |
|---|---|
Molekularformel |
C12H17N2NaO2S |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
sodium;4,6-dioxo-5-[(2R)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m1./s1 |
InChI-Schlüssel |
LYZGJWXNOGIVQA-DDWIOCJRSA-M |
Isomerische SMILES |
CCC[C@@H](C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


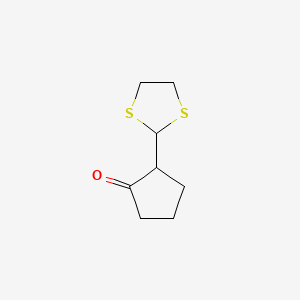
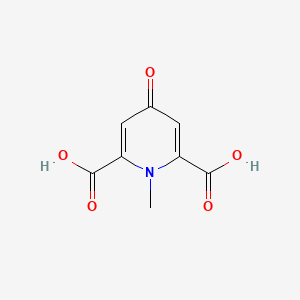
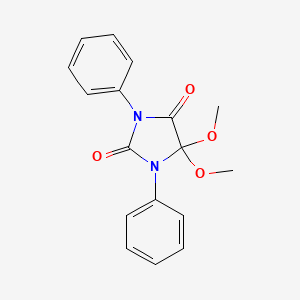
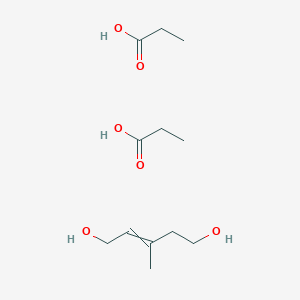
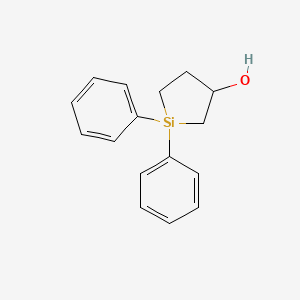

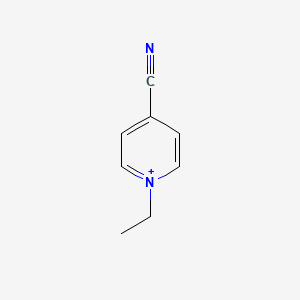
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
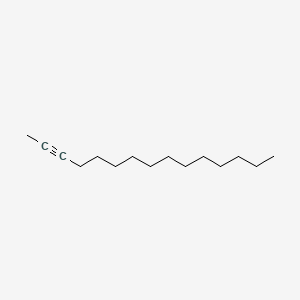
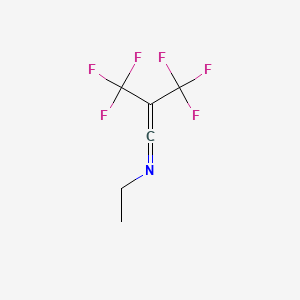
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
